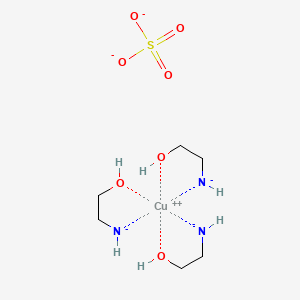
Tris(ethanolamine)copper(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(ethanolamine)copper(2+) can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with triethanolamine in an aqueous or alcoholic medium. The reaction typically involves mixing an aqueous solution of the copper(II) salt with triethanolamine under controlled pH conditions. The resulting complex can be isolated by crystallization or precipitation methods .
Industrial Production Methods
Industrial production of tris(ethanolamine)copper(2+) involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as solvent extraction, filtration, and recrystallization are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Tris(ethanolamine)copper(2+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The triethanolamine ligands can be substituted by other ligands, such as ammonia or other amines, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper(II) center.
Reducing Agents: Sodium borohydride or hydrazine can reduce copper(II) to copper(I).
Substitution Reagents: Ammonia or other amines can replace triethanolamine ligands under appropriate conditions.
Major Products
Oxidation Products: Copper(III) complexes or oxides.
Reduction Products: Copper(I) complexes or metallic copper.
Substitution Products: Complexes with different ligands, such as copper(II) ammine complexes.
Aplicaciones Científicas De Investigación
Tris(ethanolamine)copper(2+) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Electrochemistry: The compound is employed in electrochemical studies for electrodeposition and corrosion inhibition.
Environmental Science: It is used in the degradation of phenolic compounds and other pollutants due to its catalytic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of tris(ethanolamine)copper(2+) involves coordination and redox processes:
Coordination: The triethanolamine ligands coordinate with the copper(II) center, stabilizing the complex and facilitating various chemical reactions.
Redox Activity: The copper(II) center can undergo redox changes, which are crucial for its catalytic and electrochemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) Salicylate Complex: Similar in structure but with salicylate ligands.
Copper(II) Cinnamate Complex: Contains cinnamate ligands instead of triethanolamine.
Cobalt(II) Triethanolamine Complex: Similar coordination with cobalt(II) instead of copper(II).
Uniqueness
Tris(ethanolamine)copper(2+) is unique due to its specific coordination environment and the versatility of triethanolamine ligands. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields .
Propiedades
Fórmula molecular |
C6H18CuN3O7S-3 |
|---|---|
Peso molecular |
339.84 g/mol |
Nombre IUPAC |
copper;2-hydroxyethylazanide;sulfate |
InChI |
InChI=1S/3C2H6NO.Cu.H2O4S/c3*3-1-2-4;;1-5(2,3)4/h3*3-4H,1-2H2;;(H2,1,2,3,4)/q3*-1;+2;/p-2 |
Clave InChI |
ODZOYSTYYISJIY-UHFFFAOYSA-L |
SMILES canónico |
C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[O-]S(=O)(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


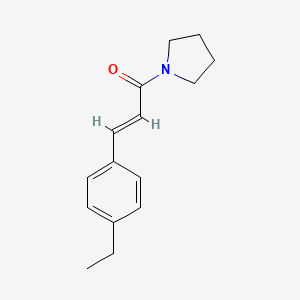
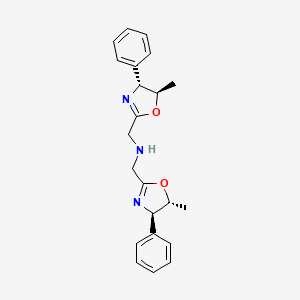
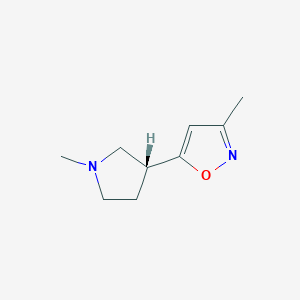
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)


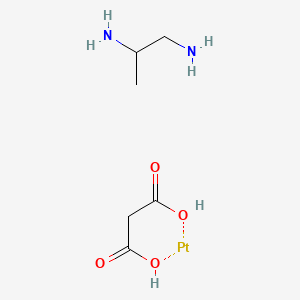
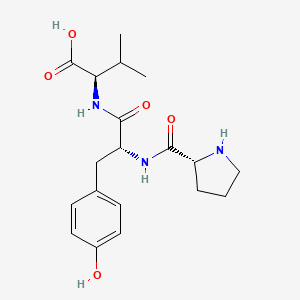
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
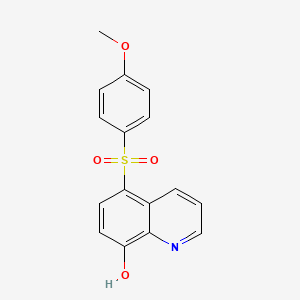
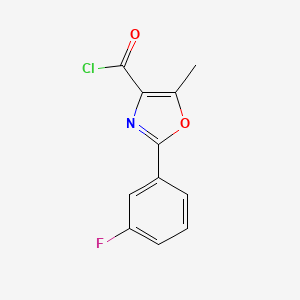
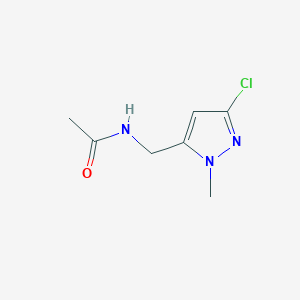
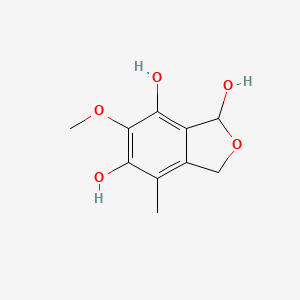
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
